

Technical Guide: Synthesis Pathway of C.I. Disperse Blue 301

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Compound of Interest

Compound Name:	C.I. Disperse Blue 301
CAS No.:	26377-33-3
Cat. No.:	B1594306

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Executive Summary & Chemical Architecture

C.I. Disperse Blue 301 (CAS 84425-43-4) is a high-performance mono-azo disperse dye, structurally characterized as a "push-pull" chromophore.^{[1][2]} It belongs to the class of substituted azobenzenes, specifically designed for the coloration of hydrophobic polymers like polyester (PET) and acetate fibers.^{[1][2]}

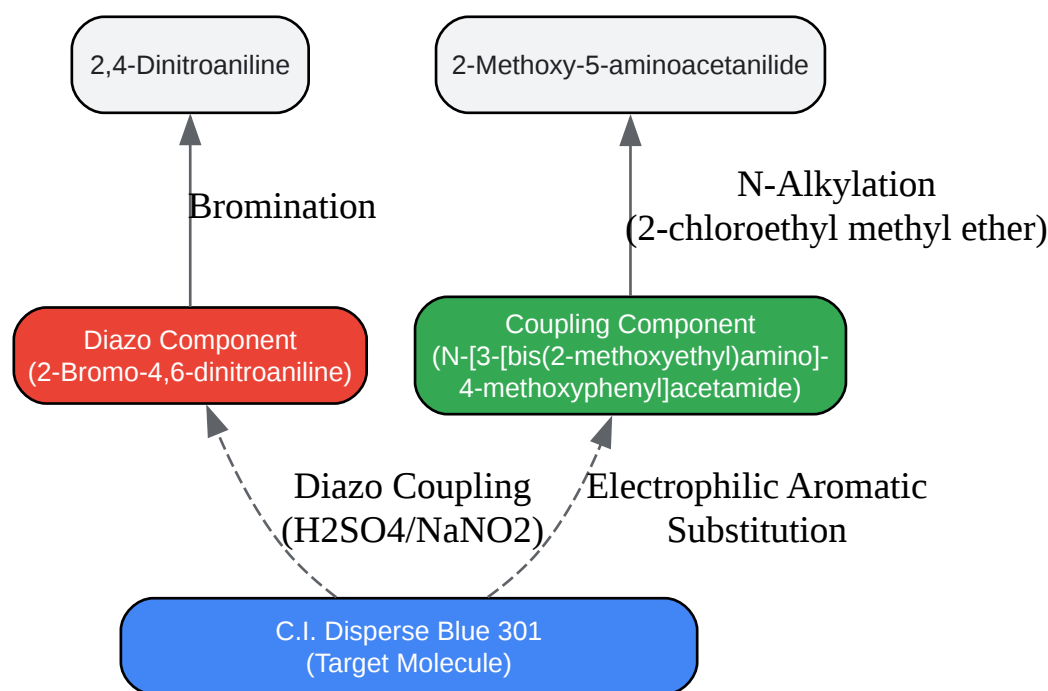
Unlike simple azo dyes, Disperse Blue 301 incorporates a 2-bromo-4,6-dinitro substitution pattern on the diazo component and a bis(2-methoxyethyl) amino chain on the coupler.^{[1][2]} This specific architecture provides:

- **Bathochromic Shift:** The strong electron-withdrawing nitro groups combined with the electron-donating dialkylamine push the absorption maximum into the deep navy/blue region (approx. 570–600 nm).^{[1][2]}
- **Sublimation Fastness:** The high molecular weight and polarity of the acetamide and methoxyethyl groups reduce volatile loss during high-temperature heat setting.^{[1][2]}

Retrosynthetic Analysis

The synthesis is convergent, involving two distinct precursors coupled via a diazotization reaction.[1][2]

- Target Molecule: N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide[1][2][3]
- Disconnection: Azo linkage (-N=N-).
- Synthon A (Diazo Component): 2-Bromo-4,6-dinitroaniline.[1][2]
- Synthon B (Coupling Component): N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide.[1][2][4]



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Figure 1: Retrosynthetic breakdown of **C.I. Disperse Blue 301** showing the convergent pathway from primary commercial intermediates.[1][2]

Precursor Synthesis Protocols

Synthesis of the Diazo Component

Target: 2-Bromo-4,6-dinitroaniline Rationale: The introduction of bromine at the ortho position (relative to the amine) is critical.[1][2] It provides steric bulk that twists the azo bond slightly, improving solubility, and acts as an additional electron-withdrawing group to deepen the shade.
[1]

Protocol:

- Starting Material: Charge 2,4-dinitroaniline (1.0 eq) into a glass-lined reactor containing Glacial Acetic Acid (solvent).
- Catalyst: Add a catalytic amount of Iodine (I_2) or Ferric Chloride ($FeCl_3$) to facilitate electrophilic substitution.[1][2]
- Bromination: Heat the mixture to 50–60°C. Slowly add Bromine (Br_2) (1.05 eq) dropwise over 2 hours.
 - Control Point: Maintain temperature <65°C to prevent over-bromination or oxidation of the amine.[1][2]
- Workup: Pour the reaction mass into ice water containing Sodium Bisulfite (to quench excess bromine).
- Isolation: Filter the yellow-orange precipitate.[1][2] Wash with water until neutral pH.[1][2][5] Dry at 60°C.[1][2][6]
 - Yield Expectation: >90%.[1][2]
 - Purity Check: Melting point 150–153°C.[1][2]

Synthesis of the Coupling Component

Target: N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide Rationale: The bis(2-methoxyethyl) chains improve the dye's dispersibility in water (during application) and affinity for the polyester fiber.[1][2]

Protocol:

- Starting Material: Suspend N-(3-amino-4-methoxyphenyl)acetamide (also known as 2-methoxy-5-acetamidoaniline) in water or chlorobenzene.[1][2]
- Alkylation Agent: Add 2-Chloroethyl methyl ether (2.2 eq).[1][2]
- Base: Add Calcium Carbonate or Magnesium Oxide (acid scavenger).[1][2]
- Reaction: Heat to 110–130°C (autoclave may be required if using volatile solvents) for 8–12 hours.
- Validation: Monitor by TLC or HPLC for the disappearance of the mono-alkylated intermediate.
- Isolation: If in water, the oil layer separates.[1][2] Wash with dilute NaOH to remove unreacted phenols.[1][2] Distill off solvent/excess reagent.[1][2]
 - Result: Viscous brown oil or low-melting solid.[1][2]

The Coupling Reaction (Core Synthesis)[1][2]

This stage requires strict control of stoichiometry and temperature to prevent diazo decomposition (explosion hazard) and tar formation.[1][2]

Step 1: Diazotization

Because 2-bromo-4,6-dinitroaniline is a weak base (due to strong electron-withdrawing nitro groups), standard HCl/NaNO₂ diazotization will fail.[1][2] We must use Nitrosyl Sulfuric Acid.[1][2][5]

Parameter	Specification	Causality / Note
Solvent	98% Sulfuric Acid (H ₂ SO ₄)	Provides anhydrous medium; water hydrolyzes the nitrosyl cation.[1][2]
Reagent	40% Nitrosyl Sulfuric Acid (NSA)	The active nitrosating agent is NO ⁺ . [1][2]
Temperature	0°C – 5°C	Diazo compounds are thermally unstable.[1][2]
Time	2 – 3 Hours	Ensures complete conversion of the amine.[1][2]

Procedure:

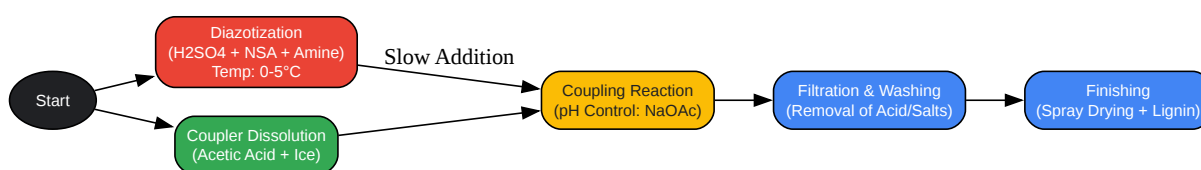
- Charge 98% H₂SO₄ (5 parts by weight) into a jacketed reactor. Cool to 10°C.[1][2][7]
- Slowly add Nitrosyl Sulfuric Acid (1.1 eq). Cool to 0°C.[1][2]
- Gradually add 2-Bromo-4,6-dinitroaniline (1.0 eq) over 60 minutes.
 - Critical: Exotherm must be controlled.[1][2] If T > 10°C, yield drops significantly.[1][2]
- Stir at 0–5°C for 3 hours until a clear, thick diazo solution forms.

Step 2: Coupling

Procedure:

- Preparation of Coupler: Dissolve the Coupling Component (1.0 eq) in Glacial Acetic Acid and Ice.[1][2] Add a small amount of Sulfamic Acid (to scavenge excess nitrous acid).[1][2][7]
- Addition: Slowly trickle the Diazo Solution (from Step 3.1) into the Coupler solution.[1][2]
 - pH Control: The reaction generates acid.[1][2] Maintain pH < 1 initially, then slowly adjust to pH 4–5 using Sodium Acetate solution toward the end of addition to drive the reaction to completion.

- Temperature: Keep < 10°C.[1][2]
- Post-Stirring: Stir for 2–4 hours. The dye will precipitate as a dark blue/black slurry.[1][2]
- Filtration: Filter the press cake.
- Washing: Wash with cold water, then warm water (50°C) to remove inorganic salts and acid. [1][2]



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Figure 2: Industrial workflow for the synthesis and isolation of **C.I. Disperse Blue 301**.

Purification & Finishing (Commercialization)

Raw disperse dyes are unusable in textile applications due to large particle size and aggregation.[1][2]

- Standardization: The press cake is mixed with dispersing agents (e.g., Lignosulfonates or Naphthalene sulfonic acid-formaldehyde condensates) in a ratio of 1:1 to 1:3.[1][2]
- Sand Milling: The slurry is passed through a bead mill until the particle size (D90) is < 1 micron.[1][2] This is critical for preventing "specking" on fabric.[1][2]
- Spray Drying: The dispersion is spray-dried to form a dedusted powder or granules.[1][2]

Analytical Validation

To ensure the synthesized product is **C.I. Disperse Blue 301**, the following analytical signatures must be verified:

- λ_{max} (Acetone): 590–600 nm.[1][2]
- HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1][2]
- Impurity Profile: Free 2-bromo-4,6-dinitroaniline must be < 0.1% (due to allergenicity/toxicity concerns).[1][2]

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